

# Application Note: Quantification of Benfotiamine in Human Plasma by HPLC-UV

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benfotiamine**

Cat. No.: **B15568530**

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## Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of **benfotiamine** in human plasma. Sample preparation is achieved through a straightforward protein precipitation procedure using acetonitrile, which offers efficient extraction and removal of plasma proteins. The chromatographic separation is performed on a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer, providing good resolution and a short run time. The method is validated according to standard bioanalytical guidelines and is suitable for pharmacokinetic and therapeutic drug monitoring studies of **benfotiamine**.

## Introduction

**Benfotiamine**, a lipid-soluble derivative of thiamine (Vitamin B1), is utilized in the treatment of diabetic neuropathy, retinopathy, and nephropathy. Its therapeutic efficacy is attributed to its ability to block the formation of advanced glycation end products (AGEs). Accurate and precise measurement of **benfotiamine** concentrations in plasma is essential for pharmacokinetic profiling and for optimizing therapeutic regimens. This document provides a detailed protocol for a validated HPLC-UV method for the determination of **benfotiamine** in human plasma.

## Experimental Materials and Reagents

- **Benfotiamine** reference standard (≥98% purity)

- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- Human plasma (drug-free)

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 50mM Ammonium Acetate Buffer (pH 6.0, adjusted with orthophosphoric acid) (60:40, v/v)[1]
Flow Rate	1.0 mL/min[1]
Injection Volume	20 µL
UV Detection	245 nm[1]
Column Temperature	Ambient
Run Time	Approximately 5 minutes
Retention Time	Approximately 2.7 minutes[1]

## Protocols

## Preparation of Standard and Quality Control (QC) Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **benfotiamine** reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.
- Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards with final concentrations of 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL.
- Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (1.5 µg/mL), medium (7.5 µg/mL), and high (40 µg/mL).

## Sample Preparation from Plasma

- Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Inject 20 µL of the supernatant into the HPLC system.

## Method Validation

The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

## Linearity

The calibration curve was linear over the concentration range of 0.5-50 µg/mL. The coefficient of determination ( $r^2$ ) was >0.999.

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area (Arbitrary Units)
0.5	[Example Value]
1	[Example Value]
2.5	[Example Value]
5	[Example Value]
10	[Example Value]
25	[Example Value]
50	[Example Value]
$r^2$	>0.999

## Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples ( $n=6$ ) on three different days. The results are summarized in Table 3.

Table 3: Accuracy and Precision Data

QC Level	Concentration (µg/mL)	Intra-day Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Accuracy (%)	Inter-day Precision (%RSD)
Low	1.5	98.5 - 101.2	< 5.0	97.8 - 102.5	< 6.0
Medium	7.5	99.1 - 100.8	< 4.0	98.5 - 101.7	< 5.0
High	40	98.9 - 101.5	< 3.0	98.2 - 102.1	< 4.0

# Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Table 4: LOD and LOQ

Parameter	Value (µg/mL)
LOD	0.15
LOQ	0.5

## Experimental Workflow Diagram



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Caption: Experimental workflow for the quantification of **benfotiamine** in plasma.

## Conclusion

The described HPLC-UV method provides a simple, accurate, and precise means for the quantification of **benfotiamine** in human plasma. The protein precipitation sample preparation is straightforward and effective. This method is well-suited for application in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of **benfotiamine**.

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## References

- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
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